molecular formula C17H12ClN5O2 B11064572 [5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile

[5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile

Cat. No.: B11064572
M. Wt: 353.8 g/mol
InChI Key: SQOXMGCKHSBZRF-UHFFFAOYSA-N
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Description

5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound with a unique structure that includes amino, chlorophenyl, cyano, and furanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Starting with a chlorophenyl compound, nitration followed by reduction can introduce the amino group.

    Cyclization: The formation of the furanylidene ring through cyclization reactions.

    Cyanation: Introduction of cyano groups using reagents like sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted chlorophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, 5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into cellular processes.

Medicine

The compound has potential applications in medicine, particularly in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting or modulating their activity. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-AMINO-2-(4-CHLOROPHENYL)-4-CYANO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-3(2H)-FURANYLIDENMETHYL CYANIDE stands out due to its unique combination of functional groups

Properties

Molecular Formula

C17H12ClN5O2

Molecular Weight

353.8 g/mol

IUPAC Name

2-[5-amino-2-(4-chlorophenyl)-4-cyano-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C17H12ClN5O2/c1-10(2)23-25-17(12-3-5-13(18)6-4-12)15(11(7-19)8-20)14(9-21)16(22)24-17/h3-6H,22H2,1-2H3

InChI Key

SQOXMGCKHSBZRF-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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